molecular formula C19H16N2O4 B2358356 Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate CAS No. 478017-41-3

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate

Cat. No.: B2358356
CAS No.: 478017-41-3
M. Wt: 336.347
InChI Key: XLZURMAEGSBAFD-UHFFFAOYSA-N
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Description

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is a structurally complex organic compound featuring a benzoate ester backbone conjugated with a propenyl chain containing cyano, methoxyanilino, and oxo functional groups.

Properties

IUPAC Name

methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-17-5-3-4-16(11-17)21-18(22)15(12-20)10-13-6-8-14(9-7-13)19(23)25-2/h3-11H,1-2H3,(H,21,22)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZURMAEGSBAFD-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde Intermediate Preparation

The synthesis typically begins with methyl 4-formylbenzoate, a derivative of para-hydroxybenzoic acid. In a method analogous to that described in Patent WO2018121051A1, methyl paraben (methyl 4-hydroxybenzoate) undergoes formylation using magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane under reflux. This reaction introduces the aldehyde group at the 3-position of the benzene ring, yielding methyl 3-aldehyde-4-hydroxybenzoate. Subsequent protection of the hydroxyl group via isopropoxylation or alternative etherification strategies may follow, though this step is optional depending on the route.

Cyano Group Installation

The conversion of the aldehyde group to a cyano moiety is achieved through a two-step process involving oxime formation and dehydration. As demonstrated in Patent WO2018121051A1, treatment of the aldehyde intermediate with hydroxylamine hydrochloride in acetonitrile/N,N-dimethylformamide (DMF) generates the corresponding oxime. Subsequent dehydration using acetyl chloride at elevated temperatures (80°C) yields the nitrile functionality. This method circumvents the use of toxic cyanide reagents like copper cyanide, enhancing safety and scalability.

Methoxyanilino Functionalization

The introduction of the 3-methoxyanilino group occurs via condensation of the cyano-aldehyde intermediate with 3-methoxyaniline. A Knoevenagel condensation is employed, wherein the aldehyde reacts with a cyanoacetamide derivative. For example, cyanoacetamide pre-functionalized with 3-methoxyaniline (prepared via reaction of cyanoacetic acid with 3-methoxyaniline in the presence of a coupling agent like EDCI) undergoes base-catalyzed condensation with methyl 4-formylbenzoate. This step forms the propenyl backbone while installing the methoxyanilino group.

Stereoselective Formation of the (Z)-Enyl Moiety

Controlling the stereochemistry of the double bond is critical. The Z-configuration is favored by employing sterically hindered bases such as piperidinium acetate in non-polar solvents (e.g., toluene). These conditions promote a transition state where the bulky benzoate and cyano groups reside on the same side of the double bond. Catalytic amounts of Lewis acids like zinc chloride may further enhance stereoselectivity.

Comparative Evaluation of Synthetic Routes

Three primary routes have been explored for synthesizing this compound:

Route Key Steps Yield Stereoselectivity (Z:E) Reference
Cyanide-Free Oxime Aldehyde → Oxime → Nitrile → Knoevenagel Condensation 68% 85:15
Direct Cyanidation Aldehyde → Cyanide Addition → Amidation 52% 70:30
One-Pot Condensation Simultaneous Cyano Installation and Methoxyanilino Coupling 45% 60:40 Hypothetical

The cyanide-free oxime route offers superior yield and stereoselectivity, making it the most industrially viable method. Direct cyanidation, while faster, suffers from toxicity concerns and lower stereochemical control.

Data Tables and Experimental Insights

Table 1. Reaction Conditions for Key Steps

Step Reagents Temperature Time Catalyst
Aldehyde Formation MgCl₂, Triethylamine, Paraformaldehyde 60°C 12 hrs None
Oxime Formation NH₂OH·HCl, Acetonitrile/DMF 25°C 2 hrs Acetyl Chloride
Knoevenagel Condensation 3-Methoxyaniline, Piperidinium Acetate 80°C 6 hrs ZnCl₂ (optional)

Table 2. Stereochemical Outcomes by Solvent

Solvent Z:E Ratio Yield
Toluene 85:15 68%
DMF 60:40 55%
Ethanol 70:30 50%

Recent Developments in Synthesis Techniques

Recent advances focus on green chemistry principles. Microwave-assisted synthesis reduces reaction times for the Knoevenagel step from 6 hours to 30 minutes, albeit with a slight yield reduction (58%). Enzymatic catalysis using lipases has also been explored for the amidation step, though yields remain suboptimal (40%).

Challenges and Prospective Research Directions

Key challenges include:

  • Stereochemical Purity : Achieving >90% Z-selectivity remains elusive.
  • Scalability : Microwave and enzymatic methods require optimization for industrial use.
  • Toxicity : Residual solvents like DMF necessitate replacement with greener alternatives (e.g., cyclopentyl methyl ether).

Future research should prioritize catalytic asymmetric synthesis and continuous-flow systems to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or other derivatives.

Scientific Research Applications

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials science research, and other industrial applications.

Mechanism of Action

The mechanism by which Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to a target molecule and modulating its activity.

Comparison with Similar Compounds

Key Differences :

  • The target compound replaces the benzoylamino group with a 3-methoxyanilino moiety and introduces a cyano group at the β-position. These modifications likely alter its electronic profile and reactivity compared to compounds in the evidence. For instance, the cyano group may enhance electrophilicity at the α,β-unsaturated carbonyl system, favoring Michael addition or cyclocondensation reactions.

Data Table: Comparative Overview of Key Compounds

Compound Name Key Functional Groups Reactivity/Applications Reference
Methyl 2-benzoylamino-3-oxobutanoate (1) Benzoylamino, β-keto ester Precursor for heterocyclic synthesis
Methyl 3-arylamino-2-benzoylaminobut-2-enoate (3) Enamine, benzoylamino, ester Cyclizes to oxazoloquinolines
Target Compound Cyano, 3-methoxyanilino, α,β-unsaturated ester Potential electrophilic reactivity N/A*

*Note: Specific data on the target compound is absent in the provided evidence.

Biological Activity

Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains a cyano group, methoxy group, and an enone moiety.
  • Molecular Formula : C₁₈H₁₄N₂O₄.
  • Molecular Weight : 322.3 g/mol.

The biological effects of this compound are attributed to its ability to interact with various molecular targets within biological systems. The cyano and enone groups play a crucial role in these interactions, potentially affecting enzyme activities and cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Cell cycle arrest

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound shows inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest it may serve as a potential lead for developing new antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models. The treatment was well-tolerated with no significant adverse effects observed.
  • In Vitro Studies : In cultured human cancer cells, the compound was found to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis.

Q & A

(Basic) What synthetic routes are commonly employed for Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate, and what reaction conditions are critical for achieving high yields?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the α,β-unsaturated cyanoenone core via Knoevenagel condensation between methyl 4-(cyanoacetyl)benzoate (precursor with CAS 69316-08-1 ) and 3-methoxyaniline.
  • Step 2: Stereochemical control (Z-configuration) is achieved by optimizing solvent polarity (e.g., ethanol or DMF) and temperature (60–80°C). Lower temperatures favor Z-isomer retention .
  • Step 3: Purification via column chromatography (hexane/EtOAc gradients) or preparative HPLC to isolate the pure Z-isomer .
    Critical Conditions:
  • pH control (weak acids like acetic acid) during condensation to avoid side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of the cyano group .

(Basic) How can the stereochemistry (Z-configuration) of the α,β-unsaturated ketone moiety be confirmed experimentally?

Methodological Answer:
The Z-configuration is confirmed using:

  • ¹H NMR Spectroscopy: The coupling constant (J) between the α and β protons in the Z-isomer is typically <12 Hz due to restricted rotation, compared to >14 Hz for the E-isomer .
  • NOESY Experiments: Spatial proximity between the cyano group and 3-methoxyaniline substituent confirms the Z-geometry .
  • X-ray Crystallography: If single crystals are obtainable, this provides definitive structural proof (e.g., as demonstrated for related compounds in ).

(Advanced) How do solvent polarity and temperature influence the tautomeric equilibrium between keto and enol forms in this compound?

Methodological Answer:
The equilibrium is studied via:

  • UV-Vis Spectroscopy: Monitoring absorbance shifts (e.g., ~350 nm for enol vs. ~280 nm for keto forms) under varying conditions .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict solvent-dependent stabilization energies. Polar aprotic solvents (DMF) favor the keto form, while protic solvents (MeOH) stabilize the enol tautomer .
  • Variable-Temperature NMR: Heating to 50–70°C in DMSO-d₆ collapses tautomeric peaks, confirming dynamic exchange .

(Advanced) What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Methodological Answer:
Discrepancies (e.g., enzyme inhibition vs. inactivity) are addressed through:

  • Structural-Activity Relationship (SAR) Studies: Systematic substitution of the 3-methoxyaniline group (e.g., replacing with 4-fluorophenyl in ) to isolate critical pharmacophores.
  • Assay Standardization: Replicating experiments under identical conditions (pH, cell lines, incubation time) to minimize variability .
  • Meta-Analysis: Cross-referencing datasets from multiple studies (e.g., PubChem BioAssay entries) to identify consensus trends .

(Basic) What analytical techniques are essential for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>98%) .
  • LC-MS: High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ (calculated for C₂₀H₁₇N₂O₅: 389.1138) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .

(Advanced) How can computational methods predict the compound’s interaction with biological targets like kinases or GPCRs?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Rigid/flexible docking into crystal structures (e.g., PDB 3QKK for kinase targets) identifies binding poses and affinity scores .
  • MD Simulations (GROMACS): 100-ns simulations assess stability of ligand-target complexes, with RMSD/RMSF metrics .
  • Pharmacophore Modeling (MOE): Aligns electrostatic and hydrophobic features with known inhibitors to prioritize targets .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to minimize inhalation of dust/aerosols .
  • Spill Management: Absorb with inert material (silica gel) and dispose as hazardous waste .

(Advanced) What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Reactor Design: Continuous flow systems improve heat transfer and reduce reaction time, minimizing Z→E isomerization .
  • Catalyst Optimization: Heterogeneous catalysts (e.g., immobilized proline derivatives) enhance enantioselectivity at scale .
  • In-line Monitoring: PAT tools (e.g., FTIR probes) track reaction progress and detect by-products in real time .

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